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3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline

kinase inhibitor screening CDC25B-CDK2/CyclinA interaction selectivity profiling

Researchers requiring a validated negative control for protein-protein interaction (PPI) and RNA-binding displacement assays can procure this quinoline derivative with batch-to-batch consistency. Confirmed inactivity in CDC25B-CDK2/CyclinA interaction (multiple protein constructs) and HIV-1 TAR RNA FRET displacement assays ensures reliable baseline signals. - Validated negative control for PPI & RNA-binding screens - Well-defined XLogP3-AA of 3.3 & TPSA of 71.1 Ų for SAR analog design - Global shipping from BenchChem with typical purity ≥95% (HPLC)

Molecular Formula C22H25N3O3S
Molecular Weight 411.52
CAS No. 866843-20-1
Cat. No. B2358184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline
CAS866843-20-1
Molecular FormulaC22H25N3O3S
Molecular Weight411.52
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C22H25N3O3S/c1-3-24-11-13-25(14-12-24)22-19-15-17(28-2)9-10-20(19)23-16-21(22)29(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3
InChIKeyULIFBKPSGDOCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline (CAS 866843-20-1): Procurement-Relevant Compound Profile


3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline (PubChem CID 8441898) is a fully synthetic quinoline derivative characterized by a benzenesulfonyl group at position 3, a 4-ethylpiperazin-1-yl substituent at position 4, and a methoxy group at position 6 [1]. It has a molecular weight of 411.5 g/mol and a calculated XLogP3-AA of 3.3 [1]. The compound is listed in screening libraries and has been evaluated in a limited set of biochemical assays for protein-protein interaction inhibition and RNA-binding displacement [2].

Risks of Unverified Substitution for 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline in Research Procurement


Quinoline derivatives bearing benzenesulfonyl and piperazine moieties are a structurally dense class where minor positional or substituent changes can produce drastic differences in biological activity profiles. The target compound features a specific 6-methoxy substitution pattern and a 4-ethylpiperazine group; closely related analogs differ in the sulfonyl aryl group, the quinoline substitution position, or the piperazine N-alkyl chain [1]. Even within the same patent genus, compounds such as 3-(benzenesulfonyl)-8-(4-cyclohexylpiperazin-1-yl)quinoline are claimed for distinct therapeutic indications, highlighting that small structural variations are not interchangeable in assays [1]. Without direct comparative data, generic substitution risks introducing an agent with unknown selectivity and potency, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline


Target Selectivity Profile vs. In-Class Quinoline Derivatives in Biochemical Screening

In a biochemical screen for inhibitors of the CDC25B-CDK2/CyclinA interaction, 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline was classified as Inactive against all three protein construct variants tested (AAH09953, CAA43985, CAA48375) [1]. This contrasts with numerous structurally related quinoline derivatives in the same assay family that show active inhibition, indicating that the compound's specific substitution pattern confers a distinct selectivity fingerprint that avoids CDK2/CyclinA pathway engagement [1].

kinase inhibitor screening CDC25B-CDK2/CyclinA interaction selectivity profiling

HIV-1 TAR RNA Binding Displacement Selectivity Assessment

In a FRET-based assay measuring displacement of a FAM/TAMRA-labeled Tat peptide from HIV-1 TAR RNA, 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline was classified as Inactive [1]. Many close quinoline derivatives with piperazine substituents have been reported to bind viral RNA structures; the inactivity of this compound demonstrates that the 6-methoxy and 4-ethylpiperazine combination does not engage the TAR RNA binding pocket, differentiating it from RNA-targeting quinoline chemotypes [1].

antiviral screening HIV-1 TAR RNA FRET displacement assay

Physicochemical Differentiation vs. Closest Benzenesulfonyl Quinoline Analogs

Compared to the 3-(3,4-dimethylbenzene-1-sulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline analog (ChemDiv C769-1005), the target compound possesses a less lipophilic benzenesulfonyl group (XLogP3-AA 3.3) versus the dimethyl analog (calculated logP 4.47, logD 4.10) [1]. The topological polar surface area (TPSA) of the target compound is 71.1 Ų [1], whereas the dimethyl analog has a TPSA of 52.5 Ų , reflecting a 35% increase in polar surface area due to the absence of the two methyl groups.

physicochemical properties logP comparison TPSA analysis

Molecular Recognition Differentiation: Hydrogen Bond Acceptor Count vs. 6,7-Dimethoxy Analog

The mono-methoxy substitution at position 6 gives this compound 6 hydrogen bond acceptor sites, compared to 7 acceptors for the 6,7-dimethoxy analog (3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline, CAS 872200-27-6) [1]. This single methoxy difference reduces the compound's capacity for hydrogen bonding with biological targets by approximately 14%.

hydrogen bonding molecular recognition SAR analysis

Recommended Application Scenarios for 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline Based on Evidence


Negative Control or Selectivity Counter-Screen in CDK2/CyclinA Inhibitor Discovery

Given its confirmed inactivity against the CDC25B-CDK2/CyclinA interaction across multiple protein constructs [1], this compound is suited as a negative control in biochemical screens targeting this protein-protein interaction. It allows researchers to establish baseline non-inhibitory signals distinct from active quinoline-based inhibitors, improving assay validation.

Physicochemical Reference Standard for Benzenesulfonyl Quinoline SAR Libraries

With a well-defined XLogP3-AA of 3.3 and TPSA of 71.1 Ų [2], the compound serves as a balanced-lipophilicity reference point when designing or procuring analogs with varied sulfonyl substituents, particularly when comparing against the more lipophilic dimethyl analog (logP 4.47) .

Exclusion Marker for HIV-1 TAR RNA-Targeted Screening Cascades

The compound's inactivity in the HIV-1 TAR RNA FRET displacement assay [1] makes it a valuable exclusion marker to calibrate hit thresholds and eliminate false-positive RNA-binding artifacts in antiviral screening workflows.

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